Imatinib EP impurity D

Description

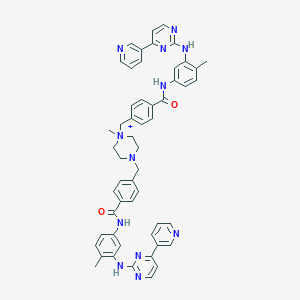

Structure

2D Structure

Properties

IUPAC Name |

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50N12O2/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGARNIMTBRKNN-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H51N12O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Imatinib Ep Impurity D: Structural Identity and Origin

Definitive Chemical Nomenclature and Molecular Characteristics

The precise identification of any chemical compound relies on its standardized nomenclature and distinct molecular properties.

The International Union of Pure and Applied Chemistry (IUPAC) name for the chloride salt of Imatinib (B729) EP Impurity D is 1-Methyl-1,4-bis[4-[(4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl)carbamoyl]benzyl]piperazin-1-ium chloride. allmpus.comsynthinkchemicals.com This impurity is also known by several common synonyms, which are often used in laboratory and commercial contexts. The most prevalent of these is "Imatinib Dimer," reflecting its structure which links two Imatinib-related fragments. veeprho.comopulentpharma.com

| Nomenclature Type | Name | Citation |

|---|---|---|

| IUPAC Name | 1-Methyl-1,4-bis[4-[(4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl)carbamoyl]benzyl]piperazin-1-ium chloride | allmpus.comsynthinkchemicals.comsynzeal.com |

| Synonym | Imatinib Dimer | veeprho.comopulentpharma.comveeprho.com |

| Synonym | Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride | pharmaffiliates.com |

| Synonym | Imatinib Dimer methyl chloride salt | synthinkchemicals.com |

The molecular characteristics of Imatinib EP Impurity D are defined by its elemental composition and mass. The molecular formula for the chloride salt is C53H51ClN12O2, corresponding to a molecular weight of approximately 923.50 g/mol . allmpus.comsynthinkchemicals.com The free base (cationic) form of the impurity has a molecular formula of C53H51N12O2+ and a molecular weight of approximately 888.05 g/mol . veeprho.compharmaceresearch.com

| Attribute | Value (Chloride Salt) | Value (Free Base/Ion) | Citation |

|---|---|---|---|

| Molecular Formula | C53H51ClN12O2 | C53H51N12O2 | allmpus.comveeprho.compharmaceresearch.com |

| Molecular Weight | 923.50 g/mol | ~888.1 g/mol | allmpus.comveeprho.compharmaceresearch.com |

The unique identifier assigned to this compound by the Chemical Abstracts Service is CAS Number 1821122-73-9. allmpus.comsynthinkchemicals.comveeprho.comopulentpharma.compharmaceresearch.com This number is specific to the chloride salt form of the substance.

| Identifier | Registry Number | Citation |

|---|---|---|

| CAS Number | 1821122-73-9 | allmpus.comsynthinkchemicals.comveeprho.comopulentpharma.compharmaceresearch.com |

Pathways of Formation within Imatinib Synthesis

Impurities in pharmaceuticals can arise from various sources, including starting materials, intermediates, and degradation products. synthinkchemicals.comveeprho.com this compound is classified as a process-related impurity, meaning it is generated during the synthesis of the Imatinib drug substance. synthinkchemicals.comgoogle.com

The formation of this compound occurs during the multi-step synthesis of Imatinib. veeprho.com Its dimeric structure suggests it is a by-product of a condensation reaction. The core mechanism involves the reaction of a piperazine-derived linker molecule with two equivalents of an Imatinib precursor. This side reaction competes with the main reaction that produces the intended Imatinib molecule. The generation of such by-products can be influenced by factors like the purity of reagents and solvents, as well as specific reaction conditions.

The generation of this compound is directly linked to the presence of specific impurities within the starting materials used in the Imatinib manufacturing process. google.com The synthesis of Imatinib typically involves the coupling of the key intermediate, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, with a second intermediate, 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride.

However, the formation of Impurity D is attributed to the presence of an impurity in the starting materials, specifically a pre-formed dimerized piperazine (B1678402) derivative. A patented method for synthesizing Impurity D for use as a reference standard reveals its origin: the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with two molecules of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. google.com This indicates that the 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt can exist as an impurity in the precursors used to synthesize the benzoyl chloride fragment of Imatinib. When this impurity is present, it reacts with the available amine intermediate, leading to the formation of the dimeric Impurity D alongside the desired Imatinib product. google.com

Considerations for Reaction Conditions and By-Product Formation

The formation of this compound is influenced by several factors related to the reaction conditions and the purity of the reactants.

| Reaction Parameter | Influence on Impurity Formation | Control Strategies |

| Purity of Starting Materials | The presence of the dimeric piperazine precursor in the 4-(4-methylpiperazinomethyl)benzoyl chloride starting material is a direct route to the formation of Impurity D. | Stringent quality control of starting materials and intermediates is crucial. This includes the use of highly pure piperazine derivatives and control over the benzylation and methylation reactions to prevent the formation of the dimeric precursor. |

| Stoichiometry of Reactants | An excess of the piperazine-containing reactant or the presence of the dimeric precursor could favor the formation of the impurity. | Precise control of the molar ratios of the reactants is essential to maximize the formation of the desired product and minimize side reactions. |

| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity and an increase in the formation of by-products. | Optimization of the reaction temperature to ensure a sufficient reaction rate for the main reaction while minimizing the rates of side reactions is necessary. |

| Reaction Time | Prolonged reaction times may increase the opportunity for side reactions to occur. | The reaction should be monitored and stopped once the desired level of conversion of the starting materials is achieved. |

| Base and Solvent | The choice of base and solvent can influence the reactivity of the nucleophiles and the solubility of intermediates and by-products, thereby affecting the impurity profile. | The selection of an appropriate solvent and base system is critical for optimizing the selectivity of the main reaction. |

Detailed Research Findings:

Studies on the synthesis of Imatinib have highlighted the importance of controlling process-related impurities. The formation of dimeric impurities is a known challenge in syntheses involving bifunctional reagents like piperazine. The control over the mono-alkylation of piperazine is a key step in preventing the formation of such dimers. In the synthesis of the 4-(4-methylpiperazinomethyl)benzoyl chloride intermediate, side reactions such as the reaction of two molecules of the benzyl (B1604629) chloride derivative with one molecule of piperazine can lead to the formation of the dimeric precursor of Impurity D.

Furthermore, the purity of the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine intermediate is also critical. The presence of any unreacted starting materials or by-products from its synthesis could potentially react with the acid chloride to form other impurities.

To mitigate the formation of this compound, a multi-faceted approach is required. This includes the rigorous purification of starting materials and intermediates, optimization of reaction conditions to favor the desired mono-substituted product, and the use of advanced analytical techniques to detect and quantify trace levels of this and other impurities. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. whiterose.ac.ukambeed.comresearchtrend.netinnovareacademics.in

Advanced Analytical Methodologies for Imatinib Ep Impurity D

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating impurities from the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the analysis of Imatinib (B729) and its related substances, including Impurity D. These methods typically employ a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes.

A variety of HPLC methods have been developed, each with specific columns and mobile phases to achieve optimal separation. For instance, a simple, specific, and accurate RP-HPLC method was developed using a HiQSil C18 column (250 x 4.6 mm, 5µm) with a mobile phase consisting of methanol (B129727) and acetate (B1210297) buffer (pH 3.5) in an 80:20 v/v ratio. semanticscholar.org Another method utilized an Inertsil ODS 3V column (150 × 4.6 mm, 5µ) with a gradient program involving a buffer of 0.1% triethylamine (B128534) in water (pH 2.9 with glacial acetic acid) and a mixture of methanol and acetonitrile (B52724). researchtrend.net

The European Pharmacopoeia (EP) monograph for Imatinib outlines an HPLC method that uses a long 4.6 x 250 mm column packed with 5 µm silica (B1680970) C18 and an ion-pairing agent, sodium octanesulfonate, in the mobile phase to facilitate separation. waters.com However, the use of non-volatile ion-pairing agents is a significant drawback as it precludes the use of mass spectrometry for further investigation of unknown peaks. waters.com

Below is a table summarizing various HPLC methodologies used for the analysis of Imatinib impurities.

| Stationary Phase | Column Dimensions | Mobile Phase Composition | Detector | Reference |

| HiQSil C18 | 250 x 4.6 mm, 5µm | Methanol:Acetate Buffer (pH 3.5) (80:20 v/v) | UV (273 nm) | semanticscholar.org |

| Inertsil ODS 3V | 150 x 4.6 mm, 5µ | Gradient: Buffer (0.1% Triethylamine, pH 2.9) and Methanol/Acetonitrile | PDA | researchtrend.net |

| Symmetry Shield RP18 | 150 × 4.6 mm, 5 µm | - | - | researchtrend.net |

| Zorbax Eclipse XDB C18 | 250 × 4.6 mm, 5 µm | - | UV (267 nm) | researchtrend.net |

| Cosmosil C18 | 250 × 4.6 mm i.d 5 μm | Acetonitrile:O-Phosphoric acid (0.1 % v/v) (60:40) | UV (264nm) | semanticscholar.org |

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has marked a significant advancement over conventional HPLC for impurity profiling. veeprho.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, leading to several advantages:

Higher Resolution: The increased separation efficiency allows for better resolution of closely eluting impurities. veeprho.com

Faster Analysis Times: UHPLC methods significantly reduce the run time, enhancing laboratory throughput. veeprho.com

Improved Sensitivity: Narrower peaks result in increased peak height and better sensitivity, which is crucial for detecting trace-level impurities. veeprho.com

Reduced Solvent Consumption: The lower flow rates and shorter run times contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. veeprho.com

A UPLC method was developed that separated Imatinib and nine of its related impurities within a six-minute timeframe. waters.com This method modernization also allows for the use of MS-compatible mobile phases, a critical improvement over the EP monograph method. waters.com

Optimization of Stationary Phases and Mobile Phases for Specificity

The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution in the separation of Imatinib and its impurities. While C18 columns are common, alternative stationary phases can offer unique selectivity.

For instance, a charged surface hybrid (CSH) Phenyl-Hexyl stationary phase has been successfully employed. waters.com This phase exhibits a unique selectivity compared to traditional C18 phases, particularly for N-containing heterocyclic structures like those found in Imatinib and its impurities. waters.com The CSH Phenyl-Hexyl column provided excellent peak shape and resolution for Imatinib and its nine related impurities, including a change in the peak elution order compared to a C18 column, which can be advantageous in resolving co-eluting peaks. waters.com

The optimization of the mobile phase is equally important. The use of MS-compatible mobile phases, such as those based on ammonium (B1175870) formate (B1220265) and formic acid, is a significant advancement. waters.com A mobile phase consisting of 10 mM ammonium formate and 0.1% formic acid has been shown to provide a high-efficiency, highly selective separation of Imatinib and its impurities. waters.com The ability to couple UHPLC with mass spectrometry allows for the sensitive detection and structural confirmation of impurities. waters.com

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

While chromatographic techniques are excellent for separation, spectroscopic and hyphenated techniques are indispensable for the structural elucidation and sensitive quantification of impurities like Imatinib EP Impurity D.

Mass Spectrometry (MS) Applications in Impurity Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of pharmaceutical impurities. veeprho.com It provides molecular weight information and, through fragmentation analysis, details about the structure of the molecule.

The European Pharmacopoeia method's use of a non-volatile ion-pairing agent hinders the direct application of MS. waters.com The development of UPLC methods with MS-compatible mobile phases has been a crucial step forward, enabling the acquisition of parent and fragmentation MS spectra for peak confirmation. waters.com For instance, a UPLC-MS method was developed for the trace analysis of a genotoxic impurity in Imatinib mesylate, demonstrating the sensitivity of this technique. tsijournals.com

For unambiguous identification and structural elucidation of unknown impurities, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are the techniques of choice.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. This is a critical step in proposing a putative structure. A UHPLC-HRMS method was successfully used to identify previously unknown impurities in the synthesis of Imatinib. waters.comwaters.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (the molecular ion of the impurity), its fragmentation in the mass spectrometer, and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation. A sensitive and selective LC-MS/MS method was developed for the trace analysis of a genotoxic impurity in Imatinib mesylate, showcasing the quantitative power of this technique. tsijournals.com In another study, a UPLC-MS/MS method was developed for the simultaneous determination of Imatinib and other tyrosine kinase inhibitors in human plasma. nih.gov The fragmentation of Imatinib to a prominent product ion was used for quantification, a principle that is also applied to the identification of its impurities. nih.govnih.gov

The combination of UHPLC with HRMS and MS/MS, along with informatics tools, provides a comprehensive workflow for the identification and characterization of impurities, even at trace levels. waters.comwaters.com This approach allows for the confident structural assignment of known and unknown impurities, ensuring the quality and safety of Imatinib.

The following table presents a summary of mass spectrometric data that can be obtained for Imatinib and its impurities.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

| Imatinib | 494.1 | 394.1 | ESI Positive | nih.gov |

| Imatinib-D4 (Internal Standard) | 498.1 | 398.2 | ESI Positive | nih.gov |

| Genotoxic Impurity (Imp-A) | - | - | ESI Positive | tsijournals.com |

Elucidation of Fragmentation Patterns

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a pivotal technique for the structural elucidation of impurities. While specific fragmentation data for this compound is not extensively published in peer-reviewed literature, a theoretical fragmentation pathway can be postulated based on the well-documented fragmentation of the imatinib molecule. nih.gov

The positive ion mode mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its chemical formula, C₅₃H₅₁N₁₂O₂⁺. Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecule would likely undergo fragmentation at its most labile bonds.

Key fragmentation pathways are anticipated to involve the cleavage of the amide bonds and the bonds associated with the central piperazine (B1678402) ring. A primary fragmentation event would be the cleavage of the bond between the piperazine nitrogen and the benzyl (B1604629) group, leading to the formation of ions corresponding to the individual imatinib-like moieties. Further fragmentation of these primary product ions would likely follow the established fragmentation pattern of imatinib, which includes the characteristic cleavage of the bond between the pyrimidine (B1678525) ring and the adjacent amine, as well as the fragmentation of the piperazine ring. nih.gov The generation of a fragment ion at m/z 394 is a known characteristic in the mass spectrum of imatinib, and its presence would be a strong indicator in the analysis of Impurity D. nih.gov

A hypothetical fragmentation scheme is presented in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |

| 888.1 (M⁺) | 494.6 | C₂₄H₂₅N₅O | Cleavage of one imatinib moiety from the central piperazine ring. |

| 888.1 (M⁺) | 394.5 | C₂₉H₃₀N₇O₂ | Loss of one of the substituted benzoyl groups. |

| 494.6 | 394.2 | C₅H₁₀N₂ | Fragmentation of the terminal piperazine ring of the imatinib monomer. |

| 494.6 | 277.1 | C₁₂H₁₃N₃O | Cleavage of the amide bond in the imatinib monomer. |

This table is based on theoretical fragmentation pathways derived from the structure of Imatinib and its known fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules, including pharmaceutical impurities. While the complete spectral data for this compound is proprietary to manufacturers of reference standards, the expected spectroscopic features can be described. synthinkchemicals.comglppharmastandards.com

The ¹H NMR spectrum of this compound would be complex due to the large number of protons in the molecule. However, distinct signals corresponding to the aromatic protons of the pyridine, pyrimidine, and benzene (B151609) rings would be observable in the downfield region (typically 6.5-9.0 ppm). The methyl groups on the benzene ring and the piperazine nitrogen would give rise to characteristic singlet signals in the upfield region. The methylene (B1212753) protons of the benzyl groups and the piperazine ring would appear as multiplets.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a large number of signals corresponding to the inequivalent carbon atoms in the molecule. The carbonyl carbons of the amide groups would resonate at the most downfield chemical shifts (around 160-170 ppm). The aromatic carbons would produce a cluster of signals in the 110-160 ppm range. The aliphatic carbons of the methyl and methylene groups would be found in the upfield region of the spectrum. The availability of pure reference standards for this compound is crucial for obtaining and interpreting these spectra. synthinkchemicals.comglppharmastandards.comsynthinkchemicals.com

To unambiguously assign all the proton and carbon signals in such a complex molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY experiments would reveal the proton-proton coupling networks, helping to identify adjacent protons within the various spin systems of the molecule.

HSQC spectroscopy would establish the one-bond correlations between protons and their directly attached carbon atoms.

HMBC experiments would identify the long-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity through the central piperazine ring.

Infrared (IR) Spectroscopy in Complementary Structural Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. ijnrd.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. While specific spectral data is not publicly available, the expected absorption bands can be predicted. synthinkchemicals.comglppharmastandards.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | 3200-3400 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Amide) | 1640-1680 |

| C=N and C=C (Aromatic rings) | 1450-1600 |

| C-N | 1200-1350 |

The presence of a strong absorption band for the amide C=O stretch, along with bands for N-H stretching and aromatic C-H and C=C bonds, would be consistent with the proposed structure of this compound.

Integration of Hyphenated Techniques (e.g., LC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical drug substances and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the detection and quantification of imatinib impurities. waters.comtsijournals.com A validated LC-MS method can separate this compound from the active pharmaceutical ingredient (API) and other related substances. The mass spectrometer then provides mass-to-charge ratio information, which aids in the identification of the impurity. Tandem MS (LC-MS/MS) can be used to obtain fragmentation patterns for structural confirmation, as discussed previously. tsijournals.com The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the impurity, further confirming its identity. waters.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a more specialized technique that can provide complete NMR spectra of impurities after their separation by HPLC. This technique is particularly useful for the definitive structural elucidation of unknown impurities without the need for their isolation, although it is less common in routine quality control due to its lower sensitivity compared to LC-MS. waters.com

Method Validation Parameters for Impurity Analysis

| Parameter | Typical Acceptance Criteria | Example Finding for a Dimer Impurity innovareacademics.in |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of the dimer impurity. |

| Linearity | A linear relationship between the concentration and the analytical response should be demonstrated over a specified range. | Linear over 0.4-2.4 µg/ml with a correlation coefficient (R²) of >0.997. |

| Range | The range should be derived from the linearity studies and depends on the intended application. | 0.4-2.4 µg/ml. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.16% and 99.18% over three concentration levels. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day) RSD < 2%; Intermediate precision (Inter-day) RSD < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.033 µg/ml. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.099 µg/ml. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should be robust with respect to small changes in flow rate, mobile phase composition, and column temperature. |

These parameters ensure that the analytical method is reliable for the routine quality control of Imatinib, guaranteeing that the levels of Impurity D are maintained below the established safety thresholds.